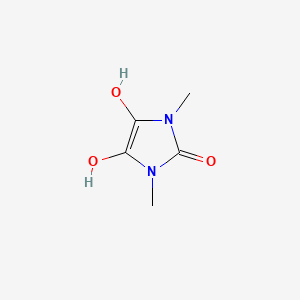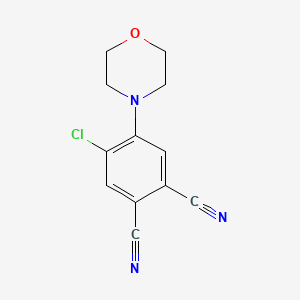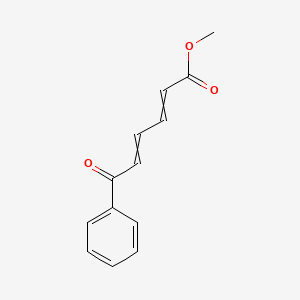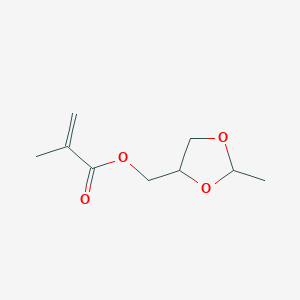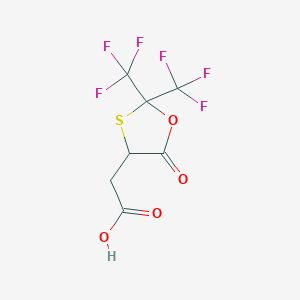![molecular formula C22H18O6 B12563845 4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione) CAS No. 184908-76-7](/img/structure/B12563845.png)
4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) is a complex organic compound characterized by its unique structure, which includes two oxane-2,6-dione groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) typically involves the reaction of [1,1’-Biphenyl]-4,4’-diol with oxane-2,6-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The biphenyl core allows for substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl dioxides, while reduction can produce biphenyl diols .
Scientific Research Applications
4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl core allows for strong binding to these targets, while the oxane-2,6-dione groups facilitate specific chemical reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane-2,6-dione: Shares the oxane-2,6-dione structure but lacks the biphenyl core.
[1,1’-Biphenyl]-4,4’-diol: Contains the biphenyl core but lacks the oxane-2,6-dione groups.
Uniqueness
The uniqueness of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)di(oxane-2,6-dione) lies in its combination of the biphenyl core and oxane-2,6-dione groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Properties
CAS No. |
184908-76-7 |
|---|---|
Molecular Formula |
C22H18O6 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[4-[4-(2,6-dioxooxan-4-yl)phenyl]phenyl]oxane-2,6-dione |
InChI |
InChI=1S/C22H18O6/c23-19-9-17(10-20(24)27-19)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18-11-21(25)28-22(26)12-18/h1-8,17-18H,9-12H2 |
InChI Key |
ZHERHYWFROIXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CC(=O)OC(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



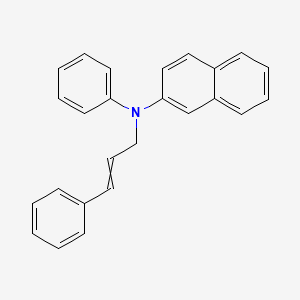
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)
![Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B12563792.png)

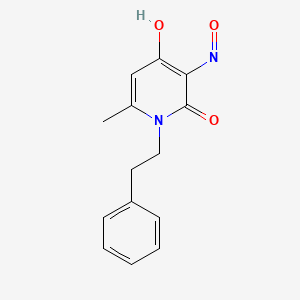


![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
